2-Amino-1-butanol hydrochloride

Description

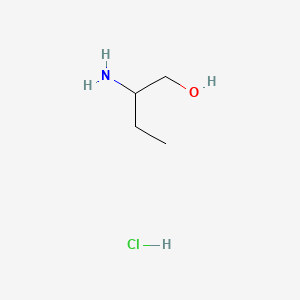

Structure

3D Structure of Parent

Properties

CAS No. |

5959-22-8 |

|---|---|

Molecular Formula |

C4H12ClNO |

Molecular Weight |

125.60 g/mol |

IUPAC Name |

2-aminobutan-1-ol;hydrochloride |

InChI |

InChI=1S/C4H11NO.ClH/c1-2-4(5)3-6;/h4,6H,2-3,5H2,1H3;1H |

InChI Key |

ORIVIUGYHFJFPH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)N.Cl |

Origin of Product |

United States |

Significance As a Chiral Building Block in Advanced Chemical Synthesis

The most significant role of 2-amino-1-butanol in chemical synthesis stems from its chirality. A chiral building block is a pre-existing enantiomerically pure molecule used to introduce a specific stereochemistry into a new, larger molecule. This is crucial in fields like pharmaceutical development, where the different enantiomers of a drug can have vastly different biological activities.

The individual enantiomers of 2-amino-1-butanol, (S)-(+)-2-amino-1-butanol and (R)-(-)-2-amino-1-butanol, are highly valued for this purpose. chemimpex.com They serve as chiral auxiliaries or starting materials in asymmetric synthesis, a technique that selectively produces one enantiomer of a desired product. ontosight.ai For instance, research has shown that (R)-2-Amino-1-butanol can be used as a chiral ligand in copper-catalyzed hydrosilylation reactions, achieving high enantiomeric excess. This ability to control the stereochemical outcome of a reaction makes it an invaluable tool for synthetic organic chemists.

Overview of Its Role As an Intermediate in Complex Molecule Design

As an intermediate, 2-amino-1-butanol hydrochloride is a foundational component used in the multi-step synthesis of more complex molecules. ontosight.ai Its bifunctional nature, possessing both an amine (-NH₂) and a hydroxyl (-OH) group, allows it to undergo a wide range of chemical transformations, making it a versatile precursor.

A prominent example of its use is in the synthesis of the antituberculosis drug, Ethambutol (B1671381). google.com The specific enantiomer, (S)-2-amino-1-butanol, is a key starting material for producing the active stereoisomer of Ethambutol, d,d'-2,2'-(ethylenediimino)di-1-butanol. google.comresearchgate.net The synthesis involves reacting the chiral amino alcohol with other reagents to build the final, more complex drug molecule. google.com Beyond pharmaceuticals, it also serves as an intermediate in the production of agrochemicals and other specialty chemicals like surfactants and polymers. ontosight.aichemimpex.com The process of creating these complex molecules often begins with synthesizing the racemic dl-2-amino-1-butanol hydrochloride, which is then resolved into its pure enantiomers for specific applications. google.com

Applications in Synthesis

| Application Type | Description |

| Chiral Auxiliary | Used to induce a specific stereochemistry in synthetic pathways. ontosight.ai |

| Pharmaceutical Intermediate | Serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs), notably Ethambutol. ontosight.aigoogle.com |

| Asymmetric Catalysis | Acts as a chiral ligand in metal-catalyzed reactions to produce enantiomerically pure compounds. |

| Agrochemical Synthesis | Functions as an intermediate in the development of pesticides and herbicides. chemimpex.com |

Contextualization Within Amino Alcohol Chemistry

Stereoselective and Enantioselective Synthesis of 2-Amino-1-butanol

The production of enantiomerically pure 2-amino-1-butanol is crucial for its use in certain pharmaceutical applications, most notably as a precursor to the anti-tuberculosis drug ethambutol (B1671381). rsc.org This has driven the development of stereoselective and enantioselective synthetic methods.

One of the primary industrial methods for obtaining a single enantiomer of 2-amino-1-butanol is through the resolution of a racemic mixture. This is commonly achieved by fractional crystallization using a chiral resolving agent, such as L-(+)-tartaric acid. google.comjustia.com In this process, the racemic 2-amino-1-butanol is dissolved in an anhydrous solvent like methanol (B129727) or ethanol (B145695), and L-(+)-tartaric acid is added. justia.com The d-2-amino-1-butanol selectively crystallizes as the L-(+)-tartrate salt, which can then be isolated. google.comjustia.com

Enzymatic resolution offers another powerful strategy. For instance, the enantioselective hydrolysis of an N-acyl derivative of racemic 2-amino-1-butanol can be catalyzed by enzymes like penicillin G acylase. researchgate.net In one reported method, the N-phenylacetyl derivative of racemic 2-amino-1-butanol is subjected to hydrolysis using immobilized penicillin G acylase. The enzyme selectively hydrolyzes the (S)-enantiomer, allowing for the separation of (S)-2-amino-1-butanol with high enantiomeric excess. Lipases have also been utilized for the resolution of chiral 2-amino-1-alcohols. acs.org

Furthermore, enantioselective synthesis, which aims to create a specific enantiomer directly, is an area of active research. This can involve the use of chiral catalysts or starting materials derived from the chiral pool. For example, common β-hydroxy amino acids like threonine can be transformed into 1,2-amino alcohols with excellent stereoselectivity through a one-pot decarboxylation-alkylation process. nih.gov

Direct Chiral Synthesis Approaches

Direct chiral synthesis aims to produce a specific enantiomer of 2-amino-1-butanol without the need for resolving a racemic mixture. This approach is often more efficient and economical.

One innovative method involves a green biosynthesis route starting from the inexpensive raw material 1,2-butanediol. google.com This process utilizes a multi-enzyme cascade, either co-expressed or used sequentially. The first step involves the catalytic reaction of an alcohol dehydrogenase or a carbonyl reductase (Enzyme A) with its coenzyme to produce 2-keto-1-butanol. Subsequently, this intermediate is converted into the desired chiral 2-amino-1-butanol by an amino acid dehydrogenase or a transaminase (Enzyme B) and its coenzyme. google.com This enzymatic pathway allows for the synthesis of either (S)-2-amino-1-butanol or (R)-2-amino-1-butanol, depending on the chosen enzymes. google.com

Another strategy is the kinetic resolution of racemic derivatives. For example, racemic 2-amino-1-butanol can be resolved to yield (S)-2-amino-1-butanol with an enantiomeric excess (e.e.) greater than 99%. researchgate.net This is achieved through the enantioselective hydrolysis of its N-phenylacetyl derivative using penicillin G acylase immobilized on a gelatin matrix or Eupergit C. researchgate.net The enzyme selectively hydrolyzes the (S)-enantiomer of the N-phenylacetyl derivative, allowing for the separation of the resulting (S)-2-amino-1-butanol.

Furthermore, direct synthesis from a chiral precursor like L-2-aminobutyric acid is a common approach. This involves the reduction of the carboxylic acid group to a hydroxyl group, a process that must be carefully controlled to prevent racemization. google.comgoogleapis.com For instance, L-2-aminobutyric acid can be esterified and then reduced to form (+)-2-amino-1-butanol of high purity. google.com

High-Pressure Hydrogenation Reduction for L-Amino Butanol

High-pressure hydrogenation is a key technique for the synthesis of L-2-amino-1-butanol (the S-(+)-enantiomer) from L-2-aminobutyric acid. This method involves the direct reduction of the carboxylic acid group in the presence of a catalyst under high hydrogen pressure.

A described method uses L-2-aminobutyric acid as the starting material, which undergoes a high-pressure hydrogenation reduction in the presence of a catalyst and a strong acid, followed by refinement to yield L-2-aminobutanol with a purity of ≥99%. google.com The reaction is typically carried out in a high-pressure reaction vessel where L-2-aminobutyric acid, water, acid, and a catalyst are combined. The system is purged with nitrogen before hydrogen gas is introduced. google.com

Key reaction parameters are carefully controlled to ensure high yield and purity:

Pressure : The reaction pressure is maintained between 6 and 15 MPa, with a preferred range of 9 to 10 MPa. google.com

Temperature : The temperature is held between 70°C and 140°C, with an optimal range of 90°C to 120°C. google.com

Reactant Ratios : A preferred mass ratio of L-2-aminobutyric acid to water, acid, catalyst, and ethanol is 1:4:0.5:0.25:4. google.com

Similarly, the hydrogenation of other amino acids like serine, alanine, and lysine (B10760008) has been studied using Ru/C as a catalyst at a pressure of 7 MPa and a temperature of 130°C, achieving conversions of approximately 90%. google.com

| Parameter | General Range | Preferred Range |

|---|---|---|

| Pressure | 6-15 MPa | 9-10 MPa |

| Temperature | 70-140°C | 90-120°C |

| Purity of Product | ≥99% |

Application of Supported Metal Catalysts in Hydrogenation

The choice of catalyst is crucial for the efficiency and selectivity of the hydrogenation process. Supported metal catalysts are widely used due to their high activity, stability, and ease of separation from the reaction mixture.

For the hydrogenation of S-(+)-2-aminobutyric acid, a novel tri-metal supported catalyst, Ru-XY/AC (where X and Y are other metals and AC is activated carbon), has been developed. google.com This catalyst leverages the synergistic interaction between the three metals: Ruthenium activates H₂, while the other two metals help to activate and polarize the C=O double bond of the carboxylic acid. This synergy reduces the required reaction temperature and pressure, shortens the reaction time, and leads to high product selectivity and yield. google.com The interaction between the metals also minimizes the loss of active components, allowing for efficient recycling of the catalyst. google.com

Other commonly used catalysts for amino acid hydrogenation include:

Ruthenium-based catalysts : 5wt% Ru/C and 5wt% Ru/Al₂O₃ have been shown to produce L-alaninol from L-alanine with high optical purity (98% and 98.5% e.e., respectively). google.com Ruthenium nanoparticles supported on carbon nanotubes (Ru/CNT) are also highly effective. pnas.org

Raney Nickel : This catalyst is effective, particularly when used in large amounts (50% to 100% by weight based on the amino acid ester). google.com It allows the reduction to proceed at lower temperatures (≤70°C) and pressures (≤70 atm), minimizing side reactions and racemization. google.com

Platinum-based catalysts : Platinum catalysts are also utilized in these reduction reactions. google.com

Copper Chromite : This catalyst has been used for the high-pressure hydrogenolysis of the methyl ester of a-aminobutyric acid. niscpr.res.in

| Catalyst | Substrate | Key Findings | Reference |

|---|---|---|---|

| Ru-XY/AC | S-(+)-2-aminobutyric acid | Synergistic effect reduces reaction severity and allows catalyst recycling. | google.com |

| 5wt% Ru/C | L-alanine | Produces L-alaninol with 98% e.e. | google.com |

| 5wt% Ru/Al₂O₃ | L-alanine | Produces L-alaninol with 98.5% e.e. | google.com |

| Raney Nickel | L-2-aminobutyric acid ester | High yields and optical purity at low temperatures (≤70°C) and pressures (≤30 atm). | google.com |

| Copper Chromite | Methyl-DL-a-aminobutyrate | Used for high-pressure hydrogenolysis. | niscpr.res.in |

Industrial Scale Synthesis and Process Optimization

Scaling up the synthesis of 2-amino-1-butanol requires moving from batch processes to more efficient and controllable methods. Process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact.

Continuous Flow Process Technology for Efficient Production

Continuous flow processing offers significant advantages over traditional batch synthesis for industrial-scale production. icsr.inicsr.in These benefits include enhanced safety, better temperature control due to high mass and heat transfer rates, reduced reaction times, and lower formation of byproducts. icsr.inicsr.in

A continuous flow process has been developed for the preparation of dl-2-nitro-1-butanol, a key precursor to dl-2-amino-1-butanol. icsr.inwipo.int The process involves several steps:

An aqueous solution of sodium hydroxide (B78521) and a solution of 1-nitropropane (B105015) in an alcohol (methanol or ethanol) are pumped and mixed in a first tubular reactor. icsr.inwipo.int

The resulting intermediate stream is then mixed with an aqueous formaldehyde (B43269) solution in a second tubular reactor. icsr.inwipo.int

The product stream is quenched in glacial acetic acid to yield dl-2-nitro-1-butanol. icsr.inwipo.int

This process can achieve a conversion of up to 89% with a residence time of 30 minutes or less, with the reactors maintained at a temperature of ≥ 35°C. icsr.inwipo.int The subsequent step is the hydrogenation of the dl-2-nitro-1-butanol to obtain dl-2-amino-1-butanol. wipo.int This technology is amenable to online monitoring and can be modified for any scale of production. icsr.inicsr.in

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is critical to achieving high yield and purity on an industrial scale.

In the high-pressure hydrogenation of methyl-DL-a-aminobutyrate over a copper chromite catalyst, several parameters were studied. niscpr.res.in The reaction rate was found to be first-order with respect to catalyst loading, hydrogen pressure, and substrate concentration. Under optimal conditions (105 atm H₂ pressure, 170°C), 100% selectivity was achieved at an ester conversion of 39%. niscpr.res.in

For the synthesis of L-2-aminobutanol via high-pressure hydrogenation of L-2-aminobutyric acid, specific reactant ratios and conditions are crucial for obtaining a product with ≥99% purity. google.com The pressure is ideally kept at 9–10 MPa and the temperature at 90°C–120°C. google.com

In the synthesis of dl-2-amino-1-butanol hydrochloride from 1-butene (B85601) and acetonitrile (B52724), the yield is primarily dependent on the mole ratio of acetonitrile to chlorine, varying from 31% to 66% as the ratio changes from 1:1 to 8:1 (relative to butene). google.com While reaction temperature (0°-25°C) is less of a controlling factor for yield, it is desirable to keep it low due to the thermal instability of an intermediate. google.com

For the enzymatic resolution of N-phenylacetyl (±)-2-aminobutanol, optimization in a fixed-bed reactor resulted in a 39.3% conversion and a 98.2% e.e. value for S-2-aminobutanol. researchgate.net In another optimized process using bipolar membrane electrodialysis for resolution, a 92.28% conversion rate was achieved, yielding S-2-amino-1-butanol with a final purity of approximately 98.2%. researchgate.net

| Method | Key Optimized Parameter(s) | Result | Reference |

|---|---|---|---|

| Hydrogenation of Methyl-DL-a-aminobutyrate | H₂ Pressure, Temperature, Catalyst Loading | 100% selectivity at 39% conversion. | niscpr.res.in |

| Hydrogenation of L-2-aminobutyric acid | Pressure (9-10 MPa), Temperature (90-120°C) | ≥99% product purity. | google.com |

| Synthesis from 1-butene | Mole ratio of acetonitrile:Cl₂ (8:1:1 with butene) | Yield up to 66%. | google.com |

| Continuous flow synthesis of precursor | Residence time (≤30 min), Temperature (≥35°C) | ≤89% conversion to dl-2-nitro-1-butanol. | icsr.inwipo.int |

| Enzymatic Resolution | Fixed-bed reactor conditions | 39.3% conversion, 98.2% e.e. of S-isomer. | researchgate.net |

| Electrodialysis Resolution | Feed concentrations, voltage | 92.28% conversion, ~98.2% purity of S-isomer. | researchgate.net |

Methods for Chiral Resolution of Racemic 2-Amino-1-butanol

The resolution of racemic 2-amino-1-butanol can be achieved through several methods, each leveraging different principles of stereochemistry and chemical engineering. These methods include classical diastereomeric salt formation, enzyme-catalyzed kinetic resolution, and innovative electrochemical separation techniques.

Diastereomeric Salt Formation and Fractional Crystallization with Optically Active Acids.libretexts.org

A well-established method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic mixture with a single enantiomer of a chiral acid, known as a resolving agent. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org

L(+)-Tartaric acid is a commonly used resolving agent for racemic 2-amino-1-butanol. libretexts.orggoogle.com When racemic 2-amino-1-butanol is treated with L(+)-tartaric acid, two diastereomeric salts are formed: (S)-2-amino-1-butanol-L-(+)-tartrate and (R)-2-amino-1-butanol-L-(+)-tartrate. Due to their different spatial arrangements, these salts exhibit different solubilities in a given solvent, such as water or methanol. google.comresearchgate.net This difference allows for the selective crystallization of one diastereomer, which can then be isolated. The optically pure amine is subsequently recovered by treating the separated salt with a base. libretexts.org

A typical procedure involves dissolving L-(+)-tartaric acid in distilled water and adding it to racemic 2-amino-1-butanol. google.com The resulting solution is allowed to stand, promoting the crystallization of the less soluble diastereomeric salt. google.com

Enzymatic Kinetic Resolution via Enantioselective Hydrolysis.tsijournals.com

Enzymatic kinetic resolution offers a highly selective and environmentally friendly alternative to classical chemical resolution methods. This technique utilizes the stereospecificity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.

Penicillin G acylase (PGA) has proven to be an effective biocatalyst for the kinetic resolution of racemic 2-amino-1-butanol. researchgate.net The process involves the enantioselective hydrolysis of an N-acylated derivative of 2-amino-1-butanol. researchgate.net Specifically, N-phenylacetyl-(±)-2-aminobutanol is often used as the substrate. figshare.com

In this reaction, the immobilized Penicillin G acylase selectively hydrolyzes the N-phenylacetyl group from the (S)-enantiomer, yielding (S)-2-amino-1-butanol and leaving the (R)-N-phenylacetyl-2-aminobutanol largely unreacted. researchgate.net This method has been shown to produce (S)-2-amino-1-butanol with a high enantiomeric excess (e.e.) of over 99%. researchgate.net The efficiency of this enzymatic resolution can be influenced by factors such as the extent of hydrolysis, with studies indicating the importance of stopping the reaction at an optimal point to maximize the enantiomeric excess of the product. researchgate.net Research has demonstrated that under optimized conditions in a fixed-bed reactor, a 39.3% conversion of N-phenylacetyl (±)-2-aminobutanol can be achieved, resulting in an enantiomeric excess value of 98.2% for S-2-aminobutanol. figshare.com

| Parameter | Value | Reference |

| Enzyme | Penicillin G Acylase (immobilized) | researchgate.net |

| Substrate | N-phenylacetyl-(±)-2-aminobutanol | figshare.com |

| Product | (S)-2-amino-1-butanol | researchgate.net |

| Enantiomeric Excess (e.e.) | >99% | researchgate.net |

| Conversion Rate (optimized) | 39.3% | figshare.com |

| Product e.e. (at 39.3% conversion) | 98.2% | figshare.com |

Electrochemical Separation Techniques.nsf.gov

Electrochemical methods are emerging as a sustainable and efficient approach for separations in biomanufacturing. nsf.gov These techniques utilize electrically induced fields to drive the separation of ionic species based on their charge and mobility. nsf.gov

Bipolar membrane electrodialysis (BMED) is a promising technology for the post-treatment of diastereomeric salt resolution. nsf.govresearchgate.netacs.org After the fractional crystallization of a diastereomeric salt, such as S-2-amino-1-butanol-l-tartrate, BMED can be employed to convert the salt back to the free amino alcohol without the need for adding chemical reagents like sodium hydroxide. researchgate.netacs.org

In the BMED process, a bipolar membrane generates H+ and OH- ions from water under an electric field. researchgate.netfeymer.com The OH- ions are then used to neutralize the tartrate salt, liberating the S-2-amino-1-butanol. researchgate.netacs.org This method offers a greener alternative to traditional chemical conversion. researchgate.net Studies have shown that under optimized conditions, BMED can achieve a conversion rate of 92.28% for S-2-amino-1-butanol-l-tartrate, yielding a product with a purity of approximately 98.2%. researchgate.netacs.org The process has been demonstrated to be feasible with a current efficiency of 54.05% and an energy consumption of 1.88 kWh per kilogram of product. researchgate.netacs.org

| Parameter | Value | Reference |

| Technology | Bipolar Membrane Electrodialysis (BMED) | researchgate.netacs.org |

| Application | Conversion of S-2-amino-1-butanol-l-tartrate | researchgate.netacs.org |

| Conversion Rate | 92.28% | researchgate.netacs.org |

| Final Product Purity | ~98.2% | researchgate.netacs.org |

| Current Efficiency | 54.05% | researchgate.netacs.org |

| Energy Consumption | 1.88 kWh/kg | researchgate.netacs.org |

Determination of Absolute Configuration

The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its atoms. For 2-amino-1-butanol, distinguishing between the (R) and (S) enantiomers is crucial. This is accomplished through sophisticated analytical methods, primarily chiroptical spectroscopy and single crystal X-ray diffraction.

Chiroptical Spectroscopy for Absolute Configuration Assignment.sigmaaldrich.combocsci.com

Chiroptical spectroscopy encompasses a group of analytical techniques that measure the differential interaction of a chiral substance with left- and right-circularly polarized light. encyclopedia.pubmdpi.com Unlike standard spectroscopy, which provides identical spectra for both enantiomers of a compound, chiroptical methods produce spectra that are mirror images, allowing for their unambiguous differentiation. encyclopedia.pub These techniques are highly sensitive to the molecule's three-dimensional structure, including both its absolute configuration and its conformational preferences in solution. encyclopedia.pub For molecules that lack a suitable chromophore, derivatization is often employed to introduce a light-absorbing group, making the analysis possible. frontiersin.org

Electronic Circular Dichroism (ECD) is a form of chiroptical spectroscopy that measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region. encyclopedia.pub It is a powerful tool for determining the absolute configuration of chiral molecules in solution. rsc.org However, direct ECD analysis of 2-amino-1-butanol is challenging because it lacks a strong UV chromophore. rsc.org

To overcome this, a derivatization strategy is employed. A common and effective method involves reacting the enantiomers of 2-amino-1-butanol with a chiral derivatizing agent, such as a variant of Marfey's reagent like methyl (5-fluoro-2,4-dinitrophenyl)-(S)-prolinate. rsc.orgrsc.org This reaction creates a pair of diastereomers. These diastereomers can be further cyclized to form an oxazolidin-2-one ring, which locks the conformation and leads to a significant and distinct difference in their respective ECD spectra. rsc.orgrsc.org

The absolute configuration is then definitively assigned by comparing the experimental ECD spectrum with a theoretical spectrum generated through quantum-chemical calculations, specifically using time-dependent density functional theory (TDDFT). rsc.orgrsc.org A match between the experimental spectrum of a given derivative and the calculated spectrum for a specific configuration confirms the assignment. rsc.org For example, after derivatization and cyclization of (R)- and (S)-2-amino-1-butanol with an (S)-prolinate-based reagent, the resulting products were identified and their absolute configurations were unequivocally assigned as (2S,5′R) and (2S,5′S) by this comparative method. rsc.org

Single Crystal X-ray Diffraction for Structural Elucidation.sigmaaldrich.commdpi.com

Single Crystal X-ray Diffraction (SXRD) is considered the gold standard for the determination of the absolute configuration and three-dimensional structure of a crystalline compound. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density within the crystal, allowing for the precise mapping of atomic positions, bond lengths, and bond angles. sci-hub.se

For chiral molecules, SXRD can be used to determine the absolute structure without ambiguity, often by analyzing a derivative containing a heavy atom (the Flack method) or by resolving diastereomeric salts. researchgate.net The mechanism of chiral resolution of amino alcohols can be clarified through the SXRD analysis of their diastereomeric salts, for instance, those formed with L(+)-tartaric acid. researchgate.netgoogle.com The crystal structure reveals the specific intermolecular interactions that govern the separation of the enantiomers. Furthermore, SXRD is essential for confirming the structure of novel or unexpected products derived from reactions involving 2-amino-1-butanol. sci-hub.sereading.ac.uk

Reactivity, Functional Group Transformations, and Reaction Mechanisms

Reactivity Profile of Amino Alcohol Functionalities

The primary amino group in 2-Amino-1-butanol possesses a lone pair of electrons, making it a good nucleophile. It can readily participate in nucleophilic substitution reactions with electrophilic compounds such as alkyl halides. A notable industrial application of this reactivity is in the synthesis of ethambutol (B1671381) hydrochloride, an antituberculosis drug. google.comgoogle.com In this synthesis, the d-isomer of 2-amino-1-butanol reacts with 1,2-dichloroethane, where the two amino groups of two separate 2-amino-1-butanol molecules displace the chlorine atoms in a nucleophilic substitution reaction. google.comgoogle.com

As a primary amine, 2-amino-1-butanol is generally not considered a likely substrate for N-nitrosation reactions, which are more common with secondary amines. industrialchemicals.gov.au

The hydroxyl (-OH) group of 2-Amino-1-butanol is a poor leaving group. pearson.com Consequently, direct nucleophilic substitution or elimination reactions at the alcohol carbon are not favorable. pearson.comlibretexts.org To facilitate such reactions, the hydroxyl group must first be converted into a better leaving group.

This "activation" can be achieved in several ways:

Protonation: In the presence of a strong acid, the hydroxyl group is protonated to form -OH₂⁺. The departure of a neutral water molecule is much more favorable than the departure of a hydroxide (B78521) ion. pressbooks.pub

Conversion to Sulfonate Esters: A widely used method is the conversion of the alcohol to a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). libretexts.orgpressbooks.pub These are excellent leaving groups because their negative charge is stabilized by resonance. Once the alcohol is converted to a sulfonate ester, it can readily undergo Sₙ2 reactions with various nucleophiles to form products like ethers or nitriles. libretexts.org

2-Amino-1-butanol is a basic compound, with a 0.1 molar aqueous solution exhibiting a pH of 11.1. drugfuture.com Its structure contains two sites susceptible to acid-base chemistry: the basic amino group and the weakly acidic/weakly basic hydroxyl group.

Amino Group Basicity: The amino group is the primary center of basicity. In the presence of an acid, such as hydrochloric acid, it is protonated to form an ammonium (B1175870) salt, 2-amino-1-butanol hydrochloride. ontosight.ai This protonation neutralizes the nucleophilicity of the amino group. For the amino group to act as a nucleophile, the free base form is required, which can be generated by treating the hydrochloride salt with a base. google.com The apparent protonation constant (pKa) of the aminobutanol (B45853) has been studied, which is fundamental to understanding its behavior in aqueous systems like CO₂ capture. researchgate.net

Alcohol Group Acidity/Basicity: The hydroxyl group is weakly acidic (pKa typically around 16-18) and can be deprotonated by very strong bases (like NaH or Na metal) to form an alkoxide. pressbooks.pub It is also weakly basic and can be protonated by strong acids, which is the first step in its conversion to a better leaving group for substitution or elimination reactions. pressbooks.pub

The hydrochloride form of the compound protects the amino group from reacting while allowing for potential reactions at the hydroxyl group, although the conditions required for alcohol reactions are generally harsh.

Oxidation Reactions and Kinetic Studies

The oxidation of 2-Amino-1-butanol has been investigated using various powerful oxidizing agents in alkaline media, providing insights into the reaction kinetics and mechanisms. The oxidation product is identified as 2-hydroxy-1-butanal (CH₃CH₂COCH₂OH). psu.edu

A detailed kinetic study on the oxidation of 2-Amino-1-butanol by the Ni(IV) complex, dihydroxydiperiodatonickelate(IV) (DPN), in an alkaline solution has been performed. mdpi.org The reaction kinetics were monitored spectrophotometrically over a range of temperatures.

The key findings from the kinetic studies are:

The reaction is first order with respect to the concentration of the oxidant, DPN. mdpi.org

The reaction order is fractional with respect to the substrate, 2-Amino-1-butanol. mdpi.org

The observed rate constant (kₒₑₛ) increases with an increase in the concentration of hydroxide ions (OH⁻). mdpi.org

The rate constant decreases with an increase in the concentration of periodate (B1199274) ions (IO₄⁻). mdpi.org

The reaction exhibits a positive salt effect, and no free radicals were detected during the reaction. mdpi.org

Similar kinetic studies have been conducted with other oxidants like diperiodatoargentate(III) (DPA) and potassium ferrate(VI). psu.edusemanticscholar.orgajol.info With DPA, the rate also increased with increasing [OH⁻] but showed a negative salt effect. psu.eduajol.info With potassium ferrate(VI), the rate decreased with an increase in [OH⁻]. semanticscholar.org

| Parameter | Value | Condition |

|---|---|---|

| Rate Constant of Rate-Determining Step (k) | 1.58 x 10⁻² s⁻¹ | Calculated from experimental data under varying concentrations of reactant, hydroxide, and periodate. |

| Activation Energy (Ea) | 54.34 kJ·mol⁻¹ | |

| Enthalpy of Activation (ΔH‡) | 51.81 kJ·mol⁻¹ | |

| Entropy of Activation (ΔS‡) | -90.16 J·mol⁻¹·K⁻¹ |

The kinetic data from the oxidation by DPN suggests a mechanism involving the formation of an intermediate adduct. mdpi.org The proposed mechanism involves a pre-equilibrium step where an adduct is formed between 2-amino-1-butanol and the active species of the Ni(IV) complex. mdpi.org This adduct then decomposes in a subsequent, slower, rate-determining step to yield the final products. mdpi.org

The evidence for this mechanism includes the fractional order dependence on the 2-amino-1-butanol concentration and the linear relationships observed when plotting 1/kₒₑₛ against 1/[2-Amino-1-butanol] and against [IO₄⁻]. mdpi.org These plots are consistent with the rate equations derived from a mechanism that includes a pre-equilibrium adduct formation. mdpi.org The steric hindrance from the ethyl group in 2-amino-1-butanol, compared to the methyl group in 2-aminoethanol, results in a less stable intermediate adduct and a slower rate-determining step for 2-amino-1-butanol. mdpi.org

Determination of Activation Parameters

The study of activation parameters provides crucial insights into the energy requirements and the molecular arrangement of the transition state during a chemical reaction. For reactions involving 2-Amino-1-butanol, various studies have determined these parameters, shedding light on its reactivity under different conditions.

One area of investigation has been the oxidation of 2-Amino-1-butanol. In a study involving the oxidation of 2-Amino-1-butanol by diperiodatoargentate(III) (DPA) in an alkaline medium, the kinetics were studied spectrophotometrically over a temperature range of 288.2 to 303.2 K. psu.eduajol.info The reaction exhibited a first-order dependence on the concentration of DPA and a fractional order with respect to 2-Amino-1-butanol. psu.edu The observed rate constant was found to increase with higher concentrations of hydroxide ions and decrease with an increase in periodate concentration and ionic strength. psu.eduajol.info From the temperature dependence of the rate constant of the slow step, the activation parameters were calculated. psu.eduajol.info

Another study focused on the oxidation of 2-Amino-1-butanol by dihydroxydiperiodatonickelate(IV) (DPN) in an alkaline solution, with the kinetics being monitored spectrophotometrically between 293.2 K and 313.2 K. mdpi.org This reaction was determined to be first-order in relation to DPN and fractional-order concerning 2-Amino-1-butanol. mdpi.org The rate of the reaction was observed to increase with higher concentrations of hydroxide ions and decrease with increasing periodate concentrations, with a positive salt effect also being noted. mdpi.org A proposed mechanism involves a pre-equilibrium formation of an adduct between 2-Amino-1-butanol and the nickel(IV) complex. mdpi.org The activation energy and thermodynamic parameters were subsequently evaluated. mdpi.org

The reaction kinetics of 2-Amino-1-butanol with carbon dioxide in aqueous solutions have also been explored using a stopped-flow technique at temperatures ranging from 293 to 313 K. qu.edu.qa This research is significant for carbon capture technologies. qu.edu.qa The study determined the reaction to have an estimated activation energy of 33.51 kJ/mol. qu.edu.qa The kinetics of this reaction were found to be faster than those of carbon dioxide with diethanolamine (B148213) (DEA) and 2-amino-2-methyl-1-propanol (B13486) (AMP), but slower than with monoethanolamine (MEA). qu.edu.qa

In the synthesis of 2-amino-1-butanol via the hydrogenation of methyl-DL-a-aminobutyrate over a copper chromite catalyst, the apparent activation energy was determined to be 6.0 Kcal/mole. niscpr.res.in This relatively low activation energy suggests that the intrinsic reaction is slow. niscpr.res.in

The following tables summarize the determined activation parameters from these studies:

Table 1: Activation Parameters for the Oxidation of 2-Amino-1-butanol by Diperiodatoargentate(III) psu.edu

| Parameter | Value |

| Ea (kJ/mol) | 45.3 |

| ΔH≠ (kJ/mol) | 42.8 |

| ΔS≠ (J/K·mol) | -89.7 |

| ΔG≠ (kJ/mol) | 69.5 |

| Source: Jin, S., et al. (2009). Kinetics and mechanism of oxidation of 2-amino-1-butanol by diperiodatoargentate(III) in alkaline medium. Bulletin of the Chemical Society of Ethiopia, 23(2). psu.edu |

Table 2: Activation Parameters for the Oxidation of 2-Amino-1-butanol by Dihydroxydiperiodatonickelate(IV) mdpi.org

| Parameter | Value |

| Ea (kJ/mol) | 65.3 |

| ΔH≠ (kJ/mol) | 62.8 |

| ΔS≠ (J/K·mol) | -48.2 |

| ΔG≠ (kJ/mol) | 77.2 |

| Source: Shan, J., et al. (2005). Kinetics and mechanism of oxidation of 2-amino-1-butanol by dihydroxydiperiodatonickelate ( IV) in alkaline liquid. Chinese Journal of Chemistry, 23(10). mdpi.org |

Table 3: Activation Energy for the Reaction of 2-Amino-1-butanol with Carbon Dioxide qu.edu.qa

| Parameter | Value |

| Ea (kJ/mol) | 33.51 |

| Source: Benamor, A., et al. (2018). Reaction Kinetics of Carbon Dioxide with 2-Amino-1-butanol in Aqueous Solutions Using a Stopped-Flow Technique. Industrial & Engineering Chemistry Research, 57(8). qu.edu.qa |

Table 4: Apparent Activation Energy for the Synthesis of 2-Amino-1-butanol niscpr.res.in

| Reaction | Parameter | Value |

| Hydrogenation of Methyl-DL-a-aminobutyrate | Apparent Ea (Kcal/mole) | 6.0 |

| Source: Chaudhari, S. K., & Deshpande, R. M. (2001). Kinetics and process parameter studies in the synthesis of 2-amino-1-butanol from methyl-DL-a -aminobutyrate. Indian Journal of Chemical Technology, 8(4). niscpr.res.in |

Applications in Advanced Organic Synthesis

Role as a Chiral Auxiliary and Ligand Precursor

The enantiopure forms of 2-amino-1-butanol, such as (S)-(+)-2-amino-1-butanol, are crucial in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule. chemimpex.com It functions both as a detachable chiral auxiliary that directs the stereochemical outcome of a reaction and as a precursor for synthesizing more complex chiral ligands used in metal-catalyzed processes. chemimpex.comrsc.org

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereoselectivity of a reaction. 2-Amino-1-butanol is a precursor to several classes of such auxiliaries. For instance, it can be used to synthesize chiral oxazolidinones. These auxiliaries, when attached to a prochiral substrate, effectively shield one face of the molecule, forcing an incoming reagent to attack from the less hindered side. This strategy has been successfully employed in asymmetric alkylation and aldol (B89426) reactions, achieving high diastereoselectivity. renyi.hu

Similarly, chiral amino alcohols derived from 2-amino-1-butanol can be converted into Schiff bases, which act as chiral ligands for metals in catalytic asymmetric reactions like Diels-Alder and hetero-Diels-Alder reactions. sfu.ca The defined three-dimensional structure of the metal-ligand complex creates a chiral environment that influences the approach of the reacting molecules, leading to the preferential formation of one enantiomer of the product. sfu.ca

Table 1: Examples of Asymmetric Reactions Utilizing 2-Amino-1-butanol Derivatives

| Reaction Type | Role of 2-Amino-1-butanol Derivative | Typical Outcome |

|---|---|---|

| Asymmetric Alkylation | Forms a chiral oxazolidinone auxiliary | High diastereoselectivity (>95% de) |

| Asymmetric Aldol Reaction | Precursor to Evans-type chiral auxiliary | Controlled formation of syn- or anti-aldol products |

| Diels-Alder Reaction | Precursor for chiral acetal (B89532) directors or ligands | High stereochemical induction (e.g., 91:9 dr) sfu.ca |

| Hetero-Diels-Alder Reaction | Forms chiral Schiff base ligand for Cr(III) catalyst | Good yield (88%) and enantioselectivity (74:26 er) sfu.ca |

de: diastereomeric excess, dr: diastereomeric ratio, er: enantiomeric ratio

In analytical chemistry, separating enantiomers is a significant challenge that is often addressed by chiral chromatography. This technique relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, allowing for their separation. 2-Amino-1-butanol and its derivatives are instrumental in this area.

The compound can be chemically modified and then covalently bonded to a support matrix, such as silica (B1680970) gel, to create a CSP for High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). rsc.orgjfda-online.com For example, it can be acylated and then immobilized. The chiral environment of the CSP allows for differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric repulsion) with the enantiomers of an analyte, resulting in different retention times and enabling their separation and quantification. jfda-online.comsigmaaldrich.com A well-known type of CSP, CHIRALDEX®, utilizes derivatized cyclodextrins and has been shown to be effective in separating analytes like 2-amino-1-butanol itself, highlighting the reciprocal nature of these molecular interactions. sigmaaldrich.com

Intermediate in Multistep Synthetic Pathways

2-Amino-1-butanol hydrochloride is a key intermediate in numerous synthetic routes due to its ability to undergo a wide range of chemical transformations at its amine and alcohol functional groups. ontosight.aiontosight.ai Its N-Boc protected form, N-Boc-2-amino-1-butanol, is a particularly stable and versatile building block for preparing complex chiral molecules. smolecule.comsigmaaldrich.com

The structure of 2-amino-1-butanol makes it an ideal precursor for the synthesis of non-standard amino acids and their derivatives, which are important components of peptidomimetics and other biologically active compounds. chemimpex.com The synthesis of (+)-2-amino-1-butanol can be achieved from L-2-aminobutyric acid, demonstrating the close structural relationship between these compounds. google.com Through established synthetic methodologies, the hydroxyl group can be oxidized to a carboxylic acid, and the amino group can be further functionalized, effectively converting the amino alcohol into a custom amino acid derivative. chemimpex.com These synthetic amino acids are then used to build peptides with modified properties or to serve as chiral synthons for larger molecules. smolecule.com

The dual functionality of 2-amino-1-butanol allows it to be incorporated into polymeric structures. It can act as a monomer or a chain-extending agent in the synthesis of polyamides, polyesters, and other polymers. A notable application is in the synthesis of chiral polyoxazolines. beilstein-journals.org These polymers are prepared through the reaction of 2-amino-1-butanol with polycarboxylic acids or their esters. beilstein-journals.org The resulting polyoxazolines, bearing chiral side chains derived from the amino alcohol, have applications as ligands in asymmetric catalysis.

Furthermore, the hydrophilic amino and hydroxyl groups combined with the hydrophobic butyl chain give 2-amino-1-butanol an amphiphilic character, making it a useful building block for surfactants. ontosight.ai It can be functionalized with longer alkyl chains to produce specialty surfactants or emulsifying agents used in various formulations. ontosight.aiguidechem.com

Synthesis of Fine Chemicals and Specialty Organic Molecules

This compound is a crucial intermediate in the industrial synthesis of a variety of fine chemicals, particularly pharmaceuticals and agrochemicals. guidechem.comchemimpex.comrsc.org

The most prominent application is the synthesis of the antituberculosis drug, ethambutol (B1671381). ontosight.airsc.org The biologically active (S,S)-isomer of ethambutol is synthesized from (S)-(+)-2-amino-1-butanol. researchgate.net The high stereochemical purity of the final drug is critical, as other stereoisomers are significantly less active and can be associated with side effects. rsc.org The synthesis involves reacting two equivalents of (S)-2-amino-1-butanol with 1,2-dichloroethane. rsc.org

Table 2: Key Data for Ethambutol Synthesis

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | (S)-(+)-2-Amino-1-butanol | researchgate.net |

| Key Reagent | 1,2-dihaloethane (e.g., 1,2-dichloroethane) | rsc.org |

| Product | (S,S)-Ethambutol | rsc.org |

| Biological Significance | Active enantiomer against Mycobacterium tuberculosis | rsc.orgresearchgate.net |

| Importance of Purity | (R,R)-enantiomer and meso-isomer are 200-fold less active and linked to visual impairment | rsc.org |

Beyond ethambutol, 2-amino-1-butanol serves as a building block for a range of other specialty organic molecules, leveraging its chiral backbone to impart specific three-dimensional structures required for biological activity or material properties. ontosight.aichemimpex.com

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural analysis of 2-Amino-1-butanol hydrochloride. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁵N, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry.

¹H, ¹³C, and ¹⁵N NMR for Structural and Stereochemical Elucidation

¹H (Proton) NMR spectroscopy reveals the number and type of hydrogen atoms in the molecule. For 2-Amino-1-butanol, the spectrum is characterized by distinct signals corresponding to the different proton environments. thermofisher.com The presence of the chiral center at C2 makes the two protons on the C1 carbon (CH₂OH) diastereotopic, meaning they are chemically non-equivalent and can show different chemical shifts and coupling patterns. A patent for the synthesis of dl-2-amino-1-butanol hydrochloride reports ¹H NMR peaks in CDCl₃ at 0.95 ppm (triplet, 3H), 1.4-1.8 ppm (multiplet, 2H), 3.67 ppm (doublet, 2H, CH₂Cl from a related intermediate), and 3.8-4.4 ppm (multiplet, 1H). google.com

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. chemicalbook.com Each unique carbon atom in this compound gives a distinct signal, allowing for confirmation of the carbon skeleton. Spectra run in deuterated chloroform (B151607) (CDCl₃) or deuterium (B1214612) oxide (D₂O) show four distinct peaks corresponding to the four carbon atoms of the butanol chain. guidechem.comhmdb.ca

¹⁵N NMR spectroscopy directly probes the nitrogen atom of the amino group. Although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, it provides valuable information. nih.gov The chemical shift of the nitrogen in the ammonium (B1175870) group (NH₃⁺) of the hydrochloride salt is expected in the general range for quaternary ammonium nitrogens. researchgate.net

For stereochemical elucidation, NMR techniques using chiral resolving agents are employed. For instance, the addition of a chiral crown ether to a solution of racemic 2-amino-1-butanol causes the formation of diastereomeric complexes. researchgate.net This results in the splitting of NMR signals, allowing for the differentiation and quantification of the (R) and (S) enantiomers in the spectrum. researchgate.net

Table 1: Typical NMR Chemical Shifts for 2-Amino-1-butanol Moiety Note: Shifts are approximate and can vary based on solvent and whether the compound is the free base or hydrochloride salt.

| Nucleus | Position | Typical Chemical Shift (ppm) | Multiplicity |

| ¹H | CH₃ (C4) | ~0.9 | Triplet |

| ¹H | CH₂ (C3) | ~1.3-1.5 | Multiplet |

| ¹H | CH (C2) | ~2.7-3.0 | Multiplet |

| ¹H | CH₂OH (C1) | ~3.3-3.6 | Multiplet |

| ¹³C | C4 (CH₃) | ~10-12 | - |

| ¹³C | C3 (CH₂) | ~24-26 | - |

| ¹³C | C2 (CH-N) | ~55-58 | - |

| ¹³C | C1 (CH₂OH) | ~65-67 | - |

Quantitative NMR Spectroscopy for Speciation Studies

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for an identical reference standard of the analyte. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of corresponding nuclei. For speciation studies, such as determining the enantiomeric excess (e.e.), qNMR is particularly effective. As mentioned, by using a chiral auxiliary, separate and distinct peaks for each enantiomer can be generated. researchgate.net The ratio of the integrated areas of these peaks provides a precise measurement of the relative amounts of the (R) and (S) enantiomers present in the sample. researchgate.net This approach is crucial for controlling the stereochemical purity of chiral drugs and intermediates where different enantiomers may have different biological activities.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, deduce its elemental formula, and elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, the molecular formula is C₄H₁₂ClNO. Its monoisotopic mass is calculated to be 125.0607417 Da. nih.gov The free base, 2-Amino-1-butanol (C₄H₁₁NO), has a molecular weight of 89.14 g/mol and an exact mass of 89.084063974 Da. nih.gov HR-MS instruments like the Orbitrap can measure these masses with precision in the low parts-per-million (ppm) range, allowing for the confident confirmation of the molecular formula. rsc.org

In addition to molecular weight, MS provides structural information through fragmentation. In electron ionization (EI-MS), the 2-Amino-1-butanol molecule fragments in a predictable manner. Common fragmentation pathways include the alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and the loss of small neutral molecules like water. The NIST mass spectrum for 2-amino-1-butanol shows a characteristic base peak at an m/z of 58, corresponding to the [CH(NH₂)CH₂OH]⁺ fragment. nist.gov

HPLC Tandem Mass Spectrometry (HPLC-MS/MS) for Complex Mixture Analysis

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for the analysis of specific compounds in complex mixtures. nih.govsemanticscholar.org This method is ideal for quantifying this compound in biological fluids or reaction mixtures. The process involves:

HPLC Separation: The sample is injected into an HPLC system, where 2-Amino-1-butanol is separated from other components on a chromatographic column (e.g., a reverse-phase C18 column). rsc.org

Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte (e.g., the protonated molecule [M+H]⁺ at m/z 90.1 for the free base).

Tandem MS Analysis: In the tandem mass spectrometer, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and one or more characteristic product ions are monitored. nih.gov This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity.

This technique has been successfully used to separate and analyze diastereomeric derivatives of 2-amino-1-butanol to determine its absolute optical purity. rsc.org

Vibrational Spectroscopy

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Intensity |

| O-H Stretch | R-OH | ~3300 | Medium, Broad |

| N-H Stretch | R-NH₃⁺ | ~3100 | Weak, Broad |

| C-H Stretch | Alkyl | ~2850-2960 | Medium-Strong |

| N-H Asymmetric Deformation | R-NH₃⁺ | ~1650 | Strong |

| C-O Stretch | Primary Alcohol | ~1050 | Strong |

Chromatographic Methodologies for Purity and Enantiomeric Excess

Chromatographic techniques are indispensable for determining the purity and, crucially for chiral molecules like 2-Amino-1-butanol, the enantiomeric excess.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RPLC), is a cornerstone for the analysis of 2-Amino-1-butanol. sielc.comrsc.org However, due to its high polarity and lack of a strong UV chromophore, direct analysis is challenging. rsc.org To overcome this, derivatization is often employed to enhance detectability and enable separation on standard C18 columns. rsc.orgrsc.org

A notable RPLC method involves derivatizing the enantiomers of 2-Amino-1-butanol with a variant of Marfey's reagent, followed by cyclization to form diastereomers that can be readily separated and detected by UV at 336 nm. rsc.orgrsc.orgrsc.org This approach allows for the accurate determination of the absolute optical purity. rsc.orgrsc.org Another method utilizes (R)-(+)-1-phenylethanesulfonyl chloride as a derivatizing agent, creating derivatives with UV absorption detectable at 254 nm. google.com

For underivatized analysis, a method using a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile (B52724), water, and phosphoric acid has been developed. sielc.com Furthermore, a novel RPLC method coupled with a nano quantity analyte detector (NQAD) has been established for the simultaneous determination of ethambutol (B1671381) hydrochloride and its starting material, (+)-2-aminobutanol, without derivatization. researchgate.net

Table 2: HPLC and RPLC Methods for 2-Amino-1-butanol Analysis

| Method | Stationary Phase | Mobile Phase | Detection | Key Feature | Reference |

|---|---|---|---|---|---|

| RPLC | C18 | Methanol (B129727) or Acetonitrile/Water | UV (336 nm) | Derivatization with Marfey's reagent variant and cyclization | rsc.orgrsc.orgrsc.org |

| RPLC | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | MS compatible (with formic acid) | Analysis of underivatized compound | sielc.com |

| HPLC | C18 | Methanol/Sodium Acetate Buffer (pH 3.5) | UV (254 nm) | Derivatization with (R)-(+)-1-phenylethanesulfonyl chloride | google.com |

| RPLC-NQAD | C18 Promosil | Ethanol (B145695)/Water (pH 4.5) | NQAD | Derivatization-free analysis | researchgate.net |

| RPLC | Waters Spherisorb ODS2 | Triethylammonium Phosphate/Acetonitrile (gradient) | UV (231 nm) | Enantioseparation after derivatization | oup.com |

Gas Chromatography (GC) is another valuable technique for assessing the purity of 2-Amino-1-butanol. avantorsciences.comtcichemicals.com Similar to HPLC, direct analysis can be challenging, and derivatization is often required for optical purity determination using a chiral stationary phase. rsc.org Commercial suppliers of (S)-(+)-2-Amino-1-butanol specify a purity of at least 98.0% as determined by GC and titration analysis. avantorsciences.com Certificates of analysis for related compounds, such as N-Boc-(S)-(−)-2-amino-1-butanol, also report purity levels determined by GC, indicating its routine use in quality control. sigmaaldrich.cn

Derivatization is a key strategy to improve the chromatographic behavior and detection sensitivity of 2-Amino-1-butanol, which lacks a strong native chromophore. rsc.orgscispace.comactascientific.com This is particularly crucial for enantioseparation on non-chiral columns.

Both pre- and post-column derivatization techniques are employed in the analysis of amino alcohols like 2-Amino-1-butanol. actascientific.comactascientific.com

Pre-column derivatization , where the analyte is modified before entering the chromatographic column, is the more common approach for 2-Amino-1-butanol. actascientific.comlcms.cz This allows for the separation of the resulting derivatives on standard reverse-phase columns. Several reagents have been successfully used for this purpose:

Sanger's reagent (2,4-dinitrofluorobenzene, DNFB) : This reagent reacts with the primary amine of 2-Amino-1-butanol to form a 2,4-dinitrophenyl (DNP) derivative, which can be separated by RPLC and detected by UV or a photolysis-electrochemical detector. psu.edu

Methyl (5-fluoro-2,4-dinitro-phenyl)-(S)-prolinate : A variant of Marfey's reagent, it forms diastereomers with the enantiomers of 2-Amino-1-butanol, enabling their separation. rsc.orgrsc.org

(R)-(+)-1-phenylethanesulfonyl chloride : This reagent creates diastereomeric sulfonamides that can be separated by HPLC. google.com

o-phthalaldehyde (OPA) and 9-fluorenylmethyl-chloroformate (FMOC) are common reagents for derivatizing amino acids and can be applied to amino alcohols, often in automated systems. lcms.cz

Post-column derivatization involves the reaction of the analyte with a reagent after separation on the column and before detection. actascientific.comnih.gov While less specifically documented for this compound in the provided sources, it is a powerful technique for detecting compounds that are difficult to derivatize pre-column or when the derivatives are unstable. nih.gov Reagents like ninhydrin (B49086) or fluorescamine (B152294) are typically used for amino compounds. actascientific.com Reaction Flow-Post Column Derivatization (RF-PCD) is an advanced technique that minimizes band broadening associated with traditional post-column methods. nih.gov

Table 3: Common Derivatizing Agents for 2-Amino-1-butanol

| Derivatizing Agent | Technique | Purpose | Reference |

|---|---|---|---|

| 2,4-dinitrofluorobenzene (DNFB) | Pre-column | Enhance UV detection | psu.edu |

| Methyl (5-fluoro-2,4-dinitro-phenyl)-(S)-prolinate | Pre-column | Enantioseparation (forms diastereomers) | rsc.orgrsc.org |

| (R)-(+)-1-phenylethanesulfonyl chloride | Pre-column | Enantioseparation (forms diastereomers) | google.com |

| o-phthalaldehyde (OPA) | Pre-column | Enhance fluorescence/UV detection | lcms.cz |

| 9-fluorenylmethyl-chloroformate (FMOC) | Pre-column | Enhance fluorescence/UV detection | lcms.cz |

Derivatization Strategies for Enhanced Chromatographic Separation and Detection

Application of Marfey's Reagent Variants for Diastereomer Formation

The determination of the enantiomeric purity of chiral amines and amino alcohols like 2-amino-1-butanol is a critical step in pharmaceutical development and manufacturing. One established method for this purpose is the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated and quantified using standard achiral chromatography. Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a well-known agent for the resolution of chiral amino acids and amines. nih.govacs.org Its application has been extended and modified for various analytes, including amino alcohols.

In the specific case of 2-amino-1-butanol, a structural variant of Marfey's reagent has been successfully employed to form diastereomers for subsequent analysis. rsc.orgrsc.org Researchers have utilized methyl (5-fluoro-2,4-dinitrophenyl)-(S)-prolinate as the chiral derivatizing agent. rsc.orgrsc.org This reagent reacts with the amino group of both (R)- and (S)-2-amino-1-butanol to create two distinct diastereomers. rsc.org This process is foundational for the indirect resolution of the enantiomers on a standard reverse-phase high-performance liquid chromatography (RPLC) column. rsc.orgrsc.org The formation of these diastereomers allows for their separation and quantification, which directly correlates to the enantiomeric composition of the original 2-amino-1-butanol sample. rsc.org The general approach involves reacting the amino alcohol with the Marfey's reagent variant under basic conditions, followed by neutralization before injection into the HPLC system. acs.org

The reaction of the enantiomers of 2-amino-1-butanol with the L-prolinate-based variant yields two diastereomeric products. These products can then be separated and quantified using RPLC with UV detection. rsc.orgresearchgate.net

Ring-Locking Strategy for Absolute Optical Purity Determination

While the formation of diastereomers using Marfey's reagent variants allows for the determination of enantiomeric purity, confirming the absolute configuration of these derivatives can be challenging. rsc.org The flexibility of the alkyl chain in the 2-amino-1-butanol derivative can lead to very similar electronic circular dichroism (ECD) spectra for the two diastereomers, making unambiguous assignment difficult. rsc.org

To overcome this limitation, a "ring-locking" strategy has been developed. rsc.orgrsc.org This innovative approach involves a secondary reaction that cyclizes the newly formed diastereomers. Specifically, the diastereomers formed from the reaction of 2-amino-1-butanol with methyl (5-fluoro-2,4-dinitrophenyl)-(S)-prolinate are treated with bis(trichloromethyl)carbonate (triphosgene). rsc.orgrsc.org This reagent facilitates the formation of a carbonyl bridge between the amino and hydroxyl groups of the original amino alcohol moiety, creating a rigid oxazolidin-2-one ring structure. rsc.orgrsc.org

This conformational locking significantly impacts the chromophore environment, leading to a distinct and pronounced difference in the ECD spectra of the two cyclized diastereomers. rsc.org The absolute configurations of these rigid structures can then be confidently assigned by comparing their experimental ECD spectra with theoretical spectra generated using time-dependent density functional theory (TDDFT) calculations. rsc.orgrsc.org Since the chiral centers are not affected during the cyclization step, the absolute configuration of the cyclized products directly reveals the configuration of the initial diastereomers and, consequently, the original 2-amino-1-butanol enantiomers. rsc.org This combined derivatization and ring-locking strategy enables a precise determination of the absolute optical purity of 2-amino-1-butanol using standard RPLC-UV methods without requiring authentic reference samples of the individual enantiomers. rsc.orgrsc.org

Other Instrumental Analytical Techniques

UV-Vis Spectrophotometry for Quantification and Impurity Detection

UV-Vis spectrophotometry offers a versatile and accessible method for the quantification of 2-amino-1-butanol, particularly after appropriate derivatization or through indirect measurement. While the native 2-amino-1-butanol molecule lacks a strong chromophore for direct UV analysis, several methods have been developed to overcome this. researchgate.net

One indirect spectrophotometric method for quantifying 2-amino-1-butanol involves its oxidation via the Malaprade reaction. uobabylon.edu.iq In this procedure, the compound is oxidized with potassium periodate (B1199274), which cleaves the carbon-carbon bond between the amino and hydroxyl groups. The reaction reduces one mole of periodate to iodate (B108269). The resulting iodate is then reacted with potassium iodide in the presence of an ammonium molybdate (B1676688) catalyst to form tri-iodide (I₃⁻), which has a strong absorbance maximum at approximately 360 nm. uobabylon.edu.iq The absorbance measured at this wavelength is directly proportional to the concentration of 2-amino-1-butanol in the sample. uobabylon.edu.iq

| Parameter | Value | Reference |

|---|---|---|

| Principle | Oxidation with Periodate (Malaprade Reaction) | uobabylon.edu.iq |

| Detected Species | Tri-iodide (I₃⁻) | uobabylon.edu.iq |

| Wavelength (λmax) | 360 nm | uobabylon.edu.iq |

| Apparent Molar Absorptivity | 0.016 x 10⁶ L·mol⁻¹·cm⁻¹ | uobabylon.edu.iq |

| pH | 8 (Sodium chloroacetate (B1199739) buffer) | uobabylon.edu.iq |

Furthermore, when 2-amino-1-butanol is derivatized for chromatographic analysis, such as with variants of Marfey's reagent, the resulting diastereomers possess strong chromophores. rsc.org This allows for their detection and quantification using an HPLC system equipped with a UV-Vis detector, typically set at the absorbance maximum of the derivative, such as 336 nm. rsc.orgrsc.org

For impurity detection, UV-Vis spectrophotometry can identify and quantify impurities that possess a UV-absorbing chromophore, especially if they are separated from the main compound by a technique like HPLC. The presence of unexpected peaks in an HPLC-UV chromatogram would indicate the presence of impurities.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample. This method provides an empirical formula for the compound, which can be compared against the theoretical composition to verify its identity, purity, and integrity.

For this compound (C₄H₁₁NO·HCl), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. drugfuture.com Experimental values obtained from an elemental analyzer are then compared to these theoretical values. A close correlation between the experimental and theoretical percentages confirms the elemental composition of the synthesized or purified compound. lgcstandards.com Any significant deviation can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

| Compound | Element | Theoretical % | Experimental % | Reference |

|---|---|---|---|---|

| 2-Amino-1-butanol (C₄H₁₁NO) | Carbon (C) | 53.90% | 53.19% | drugfuture.comlgcstandards.com |

| Hydrogen (H) | 12.44% | 12.61% | drugfuture.comlgcstandards.com | |

| Nitrogen (N) | 15.71% | 15.63% | drugfuture.comlgcstandards.com | |

| This compound (C₄H₁₁NO·HCl) | Carbon (C) | 38.25% | N/A | drugfuture.com |

| Hydrogen (H) | 9.63% | N/A | drugfuture.com | |

| Nitrogen (N) | 11.15% | N/A | drugfuture.com | |

| Chlorine (Cl) | 28.23% | N/A | drugfuture.com |

Certificates of Analysis for commercial batches of 2-amino-1-butanol often include results from elemental analysis to confirm that the material conforms to the expected structure and purity specifications. lgcstandards.com

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 2-Amino-1-butanol hydrochloride, including its electronic structure and the spatial arrangement of its atoms.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) for Electronic Structures and Conformational Analysis

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and conformational preferences of molecules like 2-Amino-1-butanol. unipd.itresearchgate.net By solving the Kohn-Sham equations, DFT provides information about electron distribution, molecular orbitals, and the energies of different conformers. This is crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, DFT calculations can help identify the most stable conformations of the (R) and (S) enantiomers of 2-Amino-1-butanol, which is essential for understanding their different biological activities and chromatographic behaviors. acgpubs.orgresearchgate.net

Time-Dependent Density Functional Theory (TDDFT) extends the principles of DFT to excited states, enabling the calculation of electronic transition energies and oscillator strengths. rsc.orgrsc.orgresearchgate.net This is particularly useful for predicting and interpreting UV-Vis and Electronic Circular Dichroism (ECD) spectra. rsc.orgrsc.org TDDFT calculations have been successfully employed to simulate the theoretical ECD spectra of derivatives of 2-Amino-1-butanol, which aids in the unambiguous assignment of the absolute configuration of its cyclized products. rsc.orgrsc.org

Prediction of Spectroscopic Properties (e.g., ECD Spectra)

A significant application of quantum chemical calculations for 2-Amino-1-butanol is the prediction of its spectroscopic properties, most notably Electronic Circular Dichroism (ECD) spectra. rsc.orgrsc.org ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. By comparing experimentally measured ECD spectra with theoretically predicted spectra from TDDFT calculations, the absolute stereochemistry of a chiral center can be confidently assigned. rsc.orgrsc.org

In one study, the enantiomers of 2-Amino-1-butanol were derivatized and then cyclized to form oxazolidin-2-one rings. This "ring-locking" strategy resulted in a distinct difference in their experimental ECD spectra. rsc.orgrsc.org TDDFT calculations were then used to simulate the theoretical ECD spectra of these diastereomers, confirming the absolute configuration without the need for authentic samples. rsc.orgrsc.org The predicted spectra showed good agreement with the experimental data, demonstrating the reliability of this computational approach. rsc.org

Table 1: Experimental vs. Theoretically Predicted ECD Spectral Data for a Derivative of (S)-2-Amino-1-butanol rsc.org

| Experimental λmax (nm) (Δε) | Theoretical λmax (nm) (Δε) (Cam-B3LYP) |

| 410.0 (−6.35) | Similar tendency to experimental curve |

| 392.0 (−7.48) | |

| 349.5 (−22.66) | |

| 295.0 (+19.17) | |

| 261.5 (+6.95) | |

| 252.5 (+7.96) | |

| 233.5 (−1.99) | |

| 217.0 (+10.73) | |

| Note: The table presents a subset of the data for illustrative purposes. The original study provides a more comprehensive comparison. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of the motion of atoms and molecules over time. This is particularly valuable for understanding complex processes such as enantioselective recognition.

Studies of Enantioselective Interactions with Chiral Stationary Phases

MD simulations have been employed to investigate the enantioselective interactions between the enantiomers of 2-Amino-1-butanol and chiral stationary phases (CSPs) used in liquid chromatography. acgpubs.orgresearchgate.net These simulations can reveal the specific intermolecular forces—such as hydrogen bonding, π-π interactions, and steric hindrance—that govern the differential binding of the enantiomers to the CSP. nih.govmdpi.comresearchgate.net

In a study involving a Pirkle-type CSP prepared from (R)-2-amino-1-butanol, MD simulations, along with docking and quantum mechanical computations, were used to elucidate the enantioselective interactions with racemic organic acids. acgpubs.orgresearchgate.net These computational methods helped to explain the observed enantiomeric separation and provided a molecular-level understanding of the chiral recognition mechanism. acgpubs.orgresearchgate.net By visualizing the binding modes and calculating interaction energies, researchers can rationalize why one enantiomer is retained more strongly than the other on the chiral column. acgpubs.orgresearchgate.net

Chemical Equilibrium Modeling

Chemical equilibrium modeling is essential for understanding the behavior of 2-Amino-1-butanol in solution, particularly in the context of industrial processes like carbon capture.

Vapor-Liquid Equilibria and Aqueous Speciation

Potentiometric titrations have been used to determine the apparent protonation constant of 2-Amino-1-butanol and its carbamate (B1207046) formation constant in the CO2–H2O–AB system at various temperatures and ionic strengths. researchgate.net These experimental data can then be used to develop and validate self-consistent chemical equilibrium models. Such models can predict the distribution of different species in the aqueous phase and the partitioning of components between the liquid and vapor phases. researchgate.netdechema.de This information is vital for designing and optimizing processes that utilize aqueous solutions of 2-Amino-1-butanol. researchgate.net

Green Chemistry Principles in Synthesis and Analysis

Development of Sustainable Synthetic Routes

The synthesis of 2-Amino-1-butanol, the precursor to its hydrochloride salt, has been a focal point for green innovation. Traditional methods are often challenged by issues of waste, hazardous solvent use, and high energy consumption.

A primary goal of green synthesis is to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. researchgate.net Catalytic methods, both biocatalytic and chemo-catalytic, have emerged as powerful tools for achieving this, significantly reducing waste and the formation of unwanted by-products.

Biocatalytic approaches offer high selectivity and operate under mild conditions. The use of transaminase enzymes, for instance, can convert pro-chiral ketones into the desired chiral amino alcohol with excellent enantioselectivity, functioning effectively in an aqueous environment. This method presents an environmentally friendly alternative to traditional chemical syntheses that may produce hazardous waste. Another innovative biocatalytic route involves a tri-enzymatic cascade system to produce D-2-aminobutyric acid, a precursor to (S)-2-aminobutanol, from L-threonine. This system demonstrates high atom economy, with carbon dioxide and water as the only by-products. google.com

Chemo-catalytic strategies have also been developed to improve efficiency. For example, the catalytic hydrogenation of 2-aminobutyric acid using a supported noble metal catalyst has been shown to reduce by-product formation. scispace.com Similarly, reductive amination is considered a green method as it can be performed catalytically in one-pot reactions, which eliminates intermediate purification steps and decreases waste. google.com These catalytic routes offer significant advantages over traditional stoichiometric methods by improving yields and minimizing the generation of waste streams that require treatment and disposal.

Table 1: Comparison of Sustainable Synthesis Methods for Waste Minimization

The reduction and replacement of volatile and hazardous organic solvents is a cornerstone of green chemistry. In the synthesis of 2-Amino-1-butanol and its derivatives, significant progress has been made in utilizing more benign alternatives.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of (S)-2-aminobutanol via asymmetric hydrogenation of (S)-2-aminobutyric acid can be effectively carried out in deionized water. pensoft.net Furthermore, biocatalytic methods using enzymes like transaminases inherently favor aqueous environments. researchgate.net Research has also demonstrated solvent-free synthesis conditions, such as the reaction of aromatic aldehydes and other compounds catalyzed by KF-Al2O3 under grinding conditions, which completely eliminates the need for a solvent. google.com

Ionic liquids (ILs) have been explored as alternative green solvents. google.com These salts, which are liquid at or near room temperature, have negligible vapor pressure, high thermal stability, and can be recycled. google.comakjournals.com They have been successfully used in the direct reductive amination of aldehydes and ketones, sometimes playing a dual role as both the reaction medium and a catalyst, with studies showing they can be reused multiple times. google.com

Improving energy efficiency in chemical production reduces both environmental impact and operational costs. For 2-Amino-1-butanol hydrochloride, this has been achieved through the development of catalytic processes that operate under milder conditions and the application of energy-saving technologies.

The use of highly efficient catalysts allows reactions to proceed at lower temperatures and pressures, thus consuming less energy. scispace.com For instance, a method for synthesizing (S)-2-aminobutanol via catalytic hydrogenation of (S)-2-aminobutyric acid operates at a controlled temperature of 60-70°C and a pressure of 2-4 MPa, which are mild conditions that reduce energy requirements. scispace.com

Eco-Friendly Analytical Methodologies

Green chemistry principles extend beyond synthesis to the analytical methods used for quality control, aiming to reduce or eliminate hazardous substances and minimize waste generation during analysis.

Limit tests are crucial for ensuring the purity and safety of pharmaceutical ingredients. A significant green advancement is the development of a novel colorimetric limit test for 2-aminobutanol, a key starting material and potential impurity in the synthesis of the drug ethambutol (B1671381) hydrochloride. pensoft.netsigmaaldrich.com

This new method replaces the standard pharmacopoeial test, which requires a fluorometer and the reagent fluorescamine (B152294) in an organic solvent. pensoft.net The green alternative uses genipin, a natural, non-toxic, amine-reactive reagent, which reacts with 2-aminobutanol to produce a blue color that can be measured with a more accessible UV-vis spectrophotometer. pensoft.netsigmaaldrich.com Crucially, this test is performed entirely in water, completely eliminating the use of organic solvents and aligning with green chemistry principles. pensoft.netsigmaaldrich.com The method is sensitive enough to detect the impurity at levels well below the 1.0% pharmacopoeial limit. pensoft.net

Table 2: Comparison of Pharmacopoeial vs. Green Limit Test for 2-Aminobutanol Impurity

The push to reduce solvent use extends to analytical techniques like chromatography. While complete elimination can be challenging, significant reductions are being achieved.

The most significant progress in eliminating organic solvents in the analysis of 2-Amino-1-butanol impurities comes from the aforementioned genipin-based limit test, which is conducted entirely in an aqueous system, making it a truly green analytical procedure. pensoft.netresearchgate.netsigmaaldrich.com This approach demonstrates a successful application of green analytical chemistry (GAC) principles by replacing hazardous organic solvents with water.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for Enantiopure 2-Amino-1-butanol Hydrochloride

The demand for enantiomerically pure 2-amino-1-butanol, especially the (S)-enantiomer for the synthesis of ethambutol (B1671381), has spurred significant research into innovative synthetic strategies that move beyond classical resolution.

A promising green approach involves the use of bipolar membrane electrodialysis (BMED) to resolve diastereomeric salts of 2-amino-1-butanol. researchgate.netacs.org For instance, (S)-2-amino-1-butanol-L-tartrate can be converted to (S)-2-amino-1-butanol with high purity (ca. 98.2%) and a conversion rate of 92.28%. researchgate.net This method avoids the use of strong bases like NaOH and allows for the recovery and reuse of the resolving agent, making it a more sustainable and atom-economical process. researchgate.net